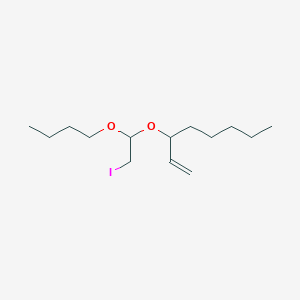
1-Octene, 3-(1-butoxy-2-iodoethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octene, 3-(1-butoxy-2-iodoethoxy)- is an organic compound with the molecular formula C14H27IO2 It is a derivative of 1-octene, where the hydrogen atoms at the third position are replaced by a butoxy and an iodoethoxy group
Vorbereitungsmethoden
The synthesis of 1-Octene, 3-(1-butoxy-2-iodoethoxy)- typically involves the oligomerization of ethylene. This process is catalyzed by chromium-based catalytic systems, which are known for their high activity and selectivity . The reaction conditions often include the use of specific ligands and solvents to achieve the desired product. Industrial production methods may involve fractional distillation to isolate the compound from a mixture of linear α-olefins .
Analyse Chemischer Reaktionen
1-Octene, 3-(1-butoxy-2-iodoethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alkanes or alcohols.
Substitution: The iodo group in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield.
Wissenschaftliche Forschungsanwendungen
1-Octene, 3-(1-butoxy-2-iodoethoxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications is ongoing, with the compound being investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: In the industrial sector, it can be used in the production of specialty chemicals, polymers, and other materials that require specific chemical functionalities.
Wirkmechanismus
The mechanism by which 1-Octene, 3-(1-butoxy-2-iodoethoxy)- exerts its effects depends on the specific reaction or application. In general, the presence of the butoxy and iodoethoxy groups can influence the compound’s reactivity and interaction with other molecules. These groups can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, thereby affecting the overall reaction pathway and outcome.
Vergleich Mit ähnlichen Verbindungen
1-Octene, 3-(1-butoxy-2-iodoethoxy)- can be compared with other similar compounds, such as:
1-Octene, 3-(1-butoxy-2-chloroethoxy)-: This compound has a chloro group instead of an iodo group, which can result in different reactivity and chemical properties.
1-Octene, 3-(1-butoxy-2-bromoethoxy)-:
1-Octene, 3-(1-butoxy-2-fluoroethoxy)-: The fluoro group can significantly alter the compound’s chemical behavior, making it useful for different applications.
The uniqueness of 1-Octene, 3-(1-butoxy-2-iodoethoxy)- lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
196412-56-3 |
|---|---|
Molekularformel |
C14H27IO2 |
Molekulargewicht |
354.27 g/mol |
IUPAC-Name |
3-(1-butoxy-2-iodoethoxy)oct-1-ene |
InChI |
InChI=1S/C14H27IO2/c1-4-7-9-10-13(6-3)17-14(12-15)16-11-8-5-2/h6,13-14H,3-5,7-12H2,1-2H3 |
InChI-Schlüssel |
YZWGQDGGACBZKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=C)OC(CI)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
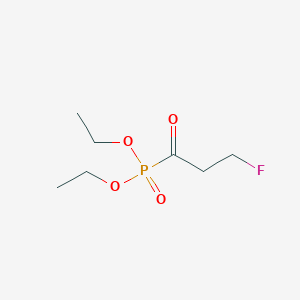

![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)


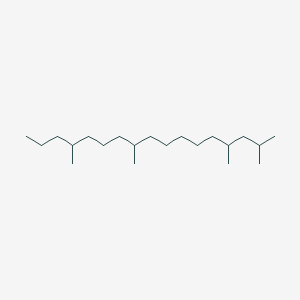
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)
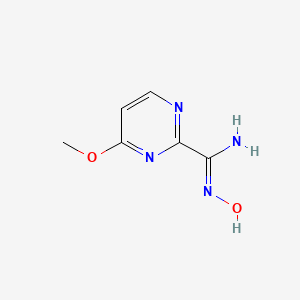
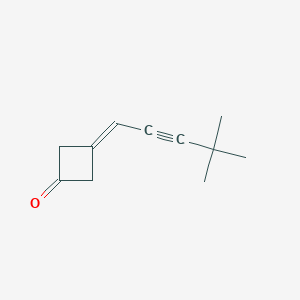
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide](/img/structure/B12560383.png)
![2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B12560393.png)
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
